1,2-Dihydropyrazole-3-thione;hydrochloride
Description
Contextualizing 1,2-Dihydropyrazole-3-thione within Heterocyclic Chemistry
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, typically nitrogen, sulfur, or oxygen, impart unique chemical and physical properties to the molecules. 1,2-Dihydropyrazole-3-thione belongs to this vast family of compounds.
The core of this molecule is a dihydropyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms and one double bond. nih.gov This structure is a partially saturated version of pyrazole (B372694). The "-3-thione" suffix indicates the presence of a carbon-sulfur double bond (C=S) at the third position of the ring. The hydrochloride designation signifies that the compound is supplied as a salt, formed by the reaction of the basic dihydropyrazole-thione molecule with hydrochloric acid, which can improve its stability and solubility. Pyrazoles and their derivatives are a cornerstone of heterocyclic chemistry due to their versatile synthesis and wide-ranging applications. globalresearchonline.net
Significance of Dihydropyrazole and Thione Moieties in Organic Synthesis and Drug Discovery
The chemical architecture of 1,2-Dihydropyrazole-3-thione is significant because it combines two important pharmacophores: the dihydropyrazole nucleus and the thione group. Both moieties are recognized for their substantial contributions to organic synthesis and medicinal chemistry. researchgate.netresearchgate.net
Dihydropyrazole Moiety: Dihydropyrazoles, also known as pyrazolines, are prominent structural motifs in numerous pharmaceutically active compounds. researchgate.net Their synthesis is a well-explored area of organic chemistry, often involving the cyclocondensation reaction between an α,β-unsaturated ketone and a hydrazine (B178648) derivative. nih.gov The dihydropyrazole scaffold is valued for its rigid structure which can orient substituents in specific spatial arrangements, facilitating targeted interactions with biological macromolecules. This has led to the development of a wide array of derivatives with diverse pharmacological activities. rsc.orgnih.gov
Table 1: Reported Biological Activities of Dihydropyrazole Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Exhibits inhibitory activity against various cancer cell lines. | researchgate.netrsc.org |
| Antimicrobial | Shows efficacy against a range of bacteria and fungi. | researchgate.netnih.gov |
| Anti-inflammatory | Acts to reduce inflammation in biological systems. | researchgate.net |
| Antiviral | Demonstrates potential in inhibiting viral replication. | researchgate.netnih.gov |
| Antioxidant | Capable of scavenging free radicals and reducing oxidative stress. | nih.gov |
| Anticonvulsant | Shows potential in the management of seizures. | researchgate.netnih.gov |
| Antidepressant | Investigated for potential mood-regulating effects. | researchgate.netrsc.org |
Thione Moiety: The thione (C=S) group is a sulfur analogue of a ketone. A key feature of heterocyclic thiones is their ability to exist in two tautomeric forms: the thione form and the thiol (-SH) form. researchgate.net This tautomerism can significantly influence the molecule's biological activity and its role as a synthetic intermediate. researchgate.net The thione moiety is found in numerous compounds with important applications in medicine and materials science. researchgate.net The sulfur atom increases the molecule's polarizability and can act as a hydrogen bond acceptor or a metal chelator, properties that are crucial for drug-receptor interactions.
Table 2: Applications of Thione-Containing Heterocycles
| Application Area | Description | References |
|---|---|---|
| Medicinal Chemistry | Core structure in drugs with antibacterial, anti-HIV, and anticancer activities. | researchgate.net |
| Organic Synthesis | Versatile building blocks for constructing more complex molecules. | researchgate.net |
| Agricultural Chemicals | Used in the development of fungicides and other crop protection agents. | ontosight.ai |
Overview of Research Trajectories for the Compound Class
Research into pyrazole-based compounds has a long history, beginning with their synthesis and characterization. nih.gov The initial focus was on fundamental synthetic methodologies, such as the Knorr pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines. nih.gov Over the years, the field has evolved significantly, driven by the discovery of the broad spectrum of biological activities associated with pyrazole and dihydropyrazole derivatives. globalresearchonline.net
Current research trajectories for compounds like 1,2-Dihydropyrazole-3-thione are multifaceted:
Novel Synthesis Methods: There is a continuous effort to develop more efficient, environmentally friendly ("green"), and versatile synthetic routes to access dihydropyrazole derivatives. rsc.orgrsc.org This includes the use of multicomponent reactions and novel catalysts. researchgate.net
Medicinal Chemistry: A major focus is on the design and synthesis of new derivatives as potential therapeutic agents. Researchers modify the core dihydropyrazole-thione structure by introducing various substituents to enhance potency and selectivity against specific biological targets, such as enzymes or receptors involved in diseases like cancer or microbial infections. rsc.org
Structure-Activity Relationship (SAR) Studies: Detailed investigations are conducted to understand how specific structural features of these molecules relate to their biological activity. This knowledge is crucial for the rational design of more effective drugs. nih.gov
Agrochemicals: The potential application of pyrazole derivatives in agriculture, for instance as pesticides or herbicides, continues to be an active area of investigation. ontosight.ai
The combination of the proven dihydropyrazole scaffold with the reactive and biologically significant thione group makes 1,2-Dihydropyrazole-3-thione and its analogues a promising area for future research and development in both medicinal and materials chemistry.
Properties
IUPAC Name |
1,2-dihydropyrazole-3-thione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S.ClH/c6-3-1-2-4-5-3;/h1-2H,(H2,4,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKRKGJLFFVZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNNC1=S.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2 Dihydropyrazole 3 Thione and Its Derivatives
Cyclocondensation Reactions
Cyclocondensation represents one of the most fundamental and widely employed strategies for constructing the pyrazole (B372694) ring. This method involves the formation of the heterocyclic system through the reaction of two or more precursor molecules with the elimination of a small molecule, typically water.
Utilizing Hydrazines and Dicarbonyl Compounds
The most classic and enduring method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govontosight.ai This reaction is highly versatile, allowing for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and dicarbonyl components. nih.gov
The reaction mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. When a non-symmetrical dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomers can be formed. nih.govresearchgate.net The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both reactants. nih.gov For instance, in the reaction between an aryl hydrazine and a diketone with both an aryl and an alkyl substituent, the reaction typically yields the regioisomer where the aryl group from the hydrazine is adjacent to the alkyl substituent of the pyrazole ring. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |
| Hydrazine | 1,3-Dicarbonyl Compound | Acidic or basic catalysis | Substituted Pyrazole | nih.govontosight.ai |
| Substituted Hydrazine | Non-symmetrical 1,3-Diketone | Varies (e.g., heat) | Mixture of pyrazole regioisomers | nih.govresearchgate.net |
| Ketones + Acid Chlorides | Hydrazine | In situ generation of diketone | Polysubstituted Pyrazoles |
Approaches from Chalcones and Thiosemicarbazide (B42300)/Semicarbazide Derivatives
An important pathway to pyrazole-3-thione and related structures involves the use of α,β-unsaturated ketones, commonly known as chalcones. Chalcones are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an aromatic ketone and an aromatic aldehyde. researchgate.net
These chalcone (B49325) intermediates can then undergo cyclization with thiosemicarbazide in a basic medium, such as ethanolic sodium hydroxide (B78521), to yield 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives. researchgate.netmdpi.comnih.gov This reaction provides a direct route to the pyrazoline scaffold with a thiocarbamoyl group at the N1 position, which is a close precursor to the target thione. The subsequent tautomerization or further reaction of this intermediate can lead to the desired 1,2-dihydropyrazole-3-thione structure.
| Chalcone Precursor 1 | Chalcone Precursor 2 | Cyclizing Agent | Conditions | Product | Ref. |
| Aromatic Ketone | Aromatic Aldehyde | Thiosemicarbazide | 1. NaOH (Claisen-Schmidt) 2. Basic medium (Cyclization) | 4,5-dihydro-pyrazole-1-carbothioic acid amide | researchgate.netmdpi.comnih.gov |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govnih.gov Several MCRs have been developed for the synthesis of complex pyrazole-containing heterocyclic systems.
A prominent example is the four-component reaction involving ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde, and malononitrile. nih.govnih.govresearchgate.net This one-pot synthesis typically proceeds in a green solvent like water or ethanol (B145695) and often uses a catalyst to afford highly functionalized dihydropyrano[2,3-c]pyrazole derivatives in excellent yields. nih.govresearchgate.net This strategy is highly valued for its operational simplicity, reduced reaction times, and avoidance of isolating intermediates, aligning with the principles of green chemistry. nih.gov
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Solvent | Product | Ref. |
| Ethyl Acetoacetate | Hydrazine Hydrate | Aromatic Aldehyde | Malononitrile | Taurine/Water | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |
| Ethyl Acetoacetate | Hydrazine Hydrate | Aromatic Aldehyde | Malononitrile | Thiamine (B1217682) HCl/Water | Dihydropyrano[2,3-c]pyrazoles | researchgate.net |
| Ethyl Acetoacetate | Hydrazine Hydrate | Aromatic Aldehyde | Malononitrile | Preheated Fly-Ash/Water | Dihydropyrano[2,3-c]pyrazoles | nih.gov |
Synthesis from Other Heterocyclic Precursors (e.g., Benzodiazepine-2-thione)
The transformation of existing heterocyclic rings into pyrazoles represents a less common but synthetically valuable approach. One such method involves the ring transformation of a 1,5-benzodiazepine-2-thione. Research has demonstrated that reacting a benzodiazepine-2-thione with hydrazine can induce a ring-opening of the seven-membered diazepine (B8756704) ring, followed by an intramolecular recyclization to form a pyrazole derivative. nih.govmdpi.com
In a specific example, the reaction of a 1,5-benzodiazepine-2-thione with hydrazine leads to the formation of an o-aminophenylaminopyrazole. nih.govmdpi.com This transformation effectively converts the seven-membered heterocyclic precursor into a five-membered pyrazole ring appended with a substituted aminophenyl group, showcasing a novel ring contraction and rearrangement pathway.
| Precursor Heterocycle | Reagent | Product | Transformation Type | Ref. |
| 1,5-Benzodiazepine-2-thione | Hydrazine | o-Aminophenylaminopyrazole | Ring Opening/Recyclization | nih.govmdpi.com |
Green Chemistry and Catalytic Methods in Synthesis
Modern synthetic chemistry places a strong emphasis on environmentally benign methods. The synthesis of pyrazoles has benefited significantly from the development of green and catalytic approaches that minimize waste, avoid hazardous reagents, and utilize eco-friendly solvents and catalysts.
Organocatalysis (e.g., Thiamine Hydrochloride)
Organocatalysis, the use of small organic molecules as catalysts, is a key pillar of green chemistry. Thiamine hydrochloride (Vitamin B1), a naturally occurring and biodegradable compound, has been successfully employed as an efficient organocatalyst for the synthesis of pyrazole derivatives. researchgate.net
Specifically, thiamine hydrochloride catalyzes the four-component synthesis of dihydropyrano[2,3-c]pyrazoles in an aqueous medium. researchgate.net This method is notable for its mild reaction conditions (often at room temperature), use of water as a safe and abundant solvent, excellent product yields, and simple operational procedure. The catalyst is inexpensive and readily available, making this a highly practical and sustainable synthetic route. researchgate.net The protocol often benefits from ultrasound irradiation to accelerate the reaction, further enhancing its efficiency. researchgate.net
| Reaction Type | Catalyst | Solvent | Key Advantages | Ref. |
| Four-component synthesis of dihydropyrano[2,3-c]pyrazoles | Thiamine Hydrochloride | Water | Inexpensive, biodegradable catalyst; aqueous medium; high yields; short reaction times | researchgate.net |
Metal Oxide Catalysis (e.g., Modified Calcium Oxide)
The use of heterogeneous catalysts, particularly metal oxides, has gained considerable attention in the synthesis of pyrazole derivatives due to their environmental benefits, ease of handling, and potential for recyclability. Modified calcium oxide (CaO) and other mixed metal oxides have proven to be effective catalysts in these reactions.
Modified calcium oxide has been successfully employed as a solid basic catalyst for the synthesis of dihydropyrazole derivatives. For instance, the synthesis of 3,5-diphenyl-4,5-dihydropyrazole-1-carboxamide was achieved with a 77.1% yield using commercial CaO. The efficiency of this reaction was significantly enhanced to 91.2% when the CaO was modified with benzyl (B1604629) bromide. researchgate.net This modification increases the catalytic activity, leading to higher yields in shorter reaction times. Nanoparticles of CaO have also been utilized for the synthesis of pyranopyrazole derivatives, demonstrating high yields (85–91%) and rapid reaction times. rasayanjournal.co.in The use of CaO nanoparticles is advantageous due to their high surface-to-volume ratio, providing more active sites for the reaction. rasayanjournal.co.in
Other mixed metal oxides have also been explored as catalysts. For example, a ZnO/ZrO2 composite has been used for the synthesis of pyrazole-based 1,2,4-triazolidin-3-one (B12360390) derivatives, achieving excellent yields of 90–94% in approximately 45 minutes. researchgate.net The strong Lewis acidic sites on the surface of the catalyst are believed to play a key role in its high catalytic activity. researchgate.net Similarly, Bi2O3 loaded on ZrO2 has been established as a highly efficient and recyclable catalyst for synthesizing novel pyrazole-linked 1,2,4-triazolidine-3-thiones, with yields ranging from 90-96% in just 30-45 minutes. nih.gov
Table 1: Metal Oxide Catalyzed Synthesis of Pyrazole Derivatives
| Catalyst | Derivative | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| Modified CaO | 3,5-diphenyl-4,5-dihydropyrazole-1-carboxamide | 91.2 | 180 |
| CaO Nanoparticles | Pyranopyrazole derivatives | 85-91 | Not Specified |
| ZnO/ZrO2 | Pyrazole-based 1,2,4-triazolidin-3-one derivatives | 90-94 | ~45 |
| Bi2O3/ZrO2 | Pyrazole-linked 1,2,4-triazolidine-3-thiones | 90-96 | 30-45 |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. This approach has been widely applied to the synthesis of pyrazole and dihydropyrazole derivatives.
The synthesis of dihydro-pyrazole hybrids has been optimized using microwave irradiation. mdpi.comnih.gov For instance, the reaction of substituted dibenzalacetones with 4-substituted phenylhydrazine (B124118) hydrochloride in the presence of sodium hydroxide under microwave irradiation (100 W, 75 °C) for 30 minutes afforded the desired dihydro-pyrazoles in good yields. mdpi.com This method significantly reduces the reaction time compared to traditional refluxing techniques. dergipark.org.tr
Microwave-assisted synthesis has also been employed in multicomponent reactions to produce novel bioactive thiazolyl-pyridazinediones. mdpi.com The use of microwave heating at 500 W and 150 °C, in conjunction with a chitosan (B1678972) biocatalyst, allowed for the efficient synthesis of these complex molecules in a matter of minutes (4-8 min). mdpi.com Furthermore, the synthesis of 1,2,4-triazole-3-thione derivatives has been achieved through microwave-assisted condensation reactions, which proved to be more effective in minimizing reaction time compared to conventional heating. nih.gov
Table 2: Microwave-Assisted Synthesis of Pyrazole and Related Derivatives
| Derivative | Reaction Conditions | Reaction Time (min) |
|---|---|---|
| Dihydro-pyrazole hybrids | 100 W, 75 °C | 30 |
| Thiazolyl-pyridazinediones | 500 W, 150 °C, Chitosan catalyst | 4-8 |
| 1,2,4-triazole-3-thione derivatives | Not Specified | Significantly reduced vs. conventional |
Regioselective and Stereoselective Synthesis of Dihydropyrazole-Thione Scaffolds
Regioselectivity and stereoselectivity are crucial aspects of synthetic organic chemistry, enabling the precise control over the arrangement of atoms in a molecule. In the context of dihydropyrazole-thione synthesis, these principles are applied to direct the formation of specific isomers, which can have different biological activities.
Regioselective synthesis of pyrazole derivatives can be achieved by carefully choosing the starting materials and reaction conditions. For example, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been reported through the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature. organic-chemistry.org Another study demonstrated the regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes, offering complete regioselectivity, which is a significant advantage over traditional methods like the Knorr pyrazole synthesis. organic-chemistry.org A novel, simple, and efficient regioselective method for the synthesis of 1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thione derivatives has been developed via a three-component condensation reaction, yielding excellent results. nih.gov
The stereoselective synthesis of chiral dihydropyrazole-thione scaffolds is more challenging but equally important. While specific examples for 1,2-dihydropyrazole-3-thione are not extensively detailed in the provided search results, the principles of stereoselective synthesis can be inferred from related heterocyclic systems. For instance, the synthesis of novel chiral α-tetrazole binaphthylazepine organocatalysts highlights the methodologies used to control stereochemistry. nih.gov The absolute configuration of a benzylic stereocenter was determined using DFT computational analysis of the vibrational circular dichroism (VCD) spectrum of its precursor, showcasing the advanced techniques employed to ensure stereochemical purity. nih.gov Such approaches could potentially be adapted for the stereoselective synthesis of chiral dihydropyrazole-thiones.
Structural Elucidation and Tautomerism of 1,2 Dihydropyrazole 3 Thione Systems
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure of pyrazole-3-thione systems and for investigating the dynamic equilibrium between their tautomeric forms.
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. For pyrazole-3-thione systems, ¹H, ¹³C, and ¹⁵N NMR are crucial for distinguishing between the thione and thiol tautomers.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the N-H proton. In the thione form, two protons attached to the ring carbons and at least one N-H proton would be visible. The chemical shift of the N-H proton can be broad and is dependent on the solvent and concentration. In pyrazolone (B3327878) analogues, which exhibit similar tautomerism, the olefinic proton of the 1,2-dihydro form appears at approximately 5.36 ppm in DMSO. researchgate.net
¹³C NMR: The ¹³C NMR spectrum is particularly useful for identifying the tautomeric form. The carbon atom of the C=S group in the thione tautomer is expected to resonate at a significantly downfield chemical shift, typically in the range of 170-180 ppm or higher. mdpi.com In contrast, the C-S carbon of the thiol tautomer would appear further upfield. Studies on related pyrazoles show characteristic shifts for the ring carbons, which can be used to assign the structure. ias.ac.in
¹⁵N NMR: ¹⁵N NMR is a powerful tool for probing the electronic structure of the nitrogen atoms within the pyrazole ring. psu.eduscilit.com The pyrazole ring contains two distinct nitrogen environments: a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2). In studies of 1-phenyl-1H-pyrazol-3-ol, the N1 and N2 atoms resonate at approximately 192.6 ppm and 243.1 ppm, respectively, in the solid state. mdpi.com These chemical shifts are sensitive to protonation and the tautomeric form, making ¹⁵N NMR an excellent method for studying thiol-thione equilibria. psu.edumdpi.com
Table 1: Expected NMR Chemical Shifts (δ) for 1,2-Dihydropyrazole-3-thione Systems
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Tautomer Indicated |
|---|---|---|---|
| ¹H | CH (ring) | 5.0 - 7.0 | Both |
| ¹H | NH | 10.0 - 13.0 (variable) | Thione |
| ¹H | SH | 3.0 - 5.0 (variable) | Thiol |
| ¹³C | C =S | 170 - 180 | Thione |
| ¹³C | C -SH | 155 - 165 | Thiol |
| ¹⁵N | N1 (pyrrole-like) | ~190 - 200 | Thiol/Thione |
| ¹⁵N | N2 (pyridine-like) | ~240 - 260 | Thiol/Thione |
Note: Values are estimations based on analogous compounds reported in the literature.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. It is a key technique for distinguishing between thiol and thione tautomers.
The most definitive spectral evidence for the thione form is the presence of a strong absorption band corresponding to the C=S stretching vibration, typically found in the region of 1050-1250 cm⁻¹, along with N-H stretching bands around 3100-3400 cm⁻¹. Conversely, the thiol tautomer is characterized by the appearance of a weak S-H stretching band in the 2500-2600 cm⁻¹ region and the absence of the strong C=S band. ekb.eg In studies of related 1,2,4-triazole-3-thiol compounds, the thione tautomers exhibit an absorption peak for the C=S group, which is absent in the thiol form. researchgate.net The analysis of these characteristic bands in solution and the solid state provides direct insight into the predominant tautomeric form in each phase.
Table 2: Characteristic IR Absorption Frequencies for Thiol-Thione Tautomers
| Vibrational Mode | Frequency Range (cm⁻¹) | Tautomer Indicated |
|---|---|---|
| S-H stretch | 2500 - 2600 | Thiol |
| N-H stretch | 3100 - 3400 | Thione |
| C=N stretch | 1600 - 1650 | Both |
| C=S stretch | 1050 - 1250 | Thione |
Note: Frequencies are based on data from analogous heterocyclic systems.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments with high accuracy.
The mass spectrum of pyrazole-3-thione would show a molecular ion peak corresponding to its molecular weight. The fragmentation of pyrazole rings typically involves cleavage of the N-N bond and the loss of small, stable molecules such as HCN, N₂, or acetylene. researchgate.net For a thione-containing compound, fragmentation may also involve the loss of H₂S or a thio-radical (•SH). The precise mass measurements from HRMS are crucial for confirming the elemental formula of the parent ion and its fragments, thereby validating the proposed structure. asianpubs.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, which are essential for unambiguously identifying the tautomeric form present in the crystal lattice.
For pyrazole-3-thione systems, X-ray crystallography can directly distinguish between the thione and thiol forms. Key structural parameters include the C-S and C-N bond lengths. A C=S double bond (thione form) is significantly shorter (around 1.68 Å) than a C-S single bond (thiol form, around 1.82 Å).
Studies on the analogous compound 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it crystallizes in the hydroxy (enol) tautomeric form, 1-phenyl-1H-pyrazol-3-ol. mdpi.com In the crystal, these molecules form dimeric units connected by strong intermolecular O-H···N hydrogen bonds. mdpi.com By analogy, it is highly probable that 1,2-dihydropyrazole-3-thione could crystallize as its thiol tautomer (pyrazole-3-thiol), forming similar hydrogen-bonded dimers through S-H···N interactions. Such an arrangement would provide significant stabilization to the crystal lattice, favoring the thiol form in the solid state even if the thione form is more stable in other phases.
Tautomeric Equilibria and Isomerism of Pyrazole-3-thiones
Tautomerism is a fundamental property of pyrazole-3-thiones, where the molecule can exist in two or more isomeric forms that are in equilibrium. The position of this equilibrium is sensitive to the physical state (solid, liquid, gas), solvent polarity, and temperature.
The primary tautomeric equilibrium in this system is between the 1,2-dihydropyrazole-3-thione (thione form) and the pyrazole-3-thiol (thiol form).
In Solution: In solution, pyrazole-3-thiones typically exist as a mixture of both tautomers. The thione form is often the major component. jocpr.com Quantum chemical calculations performed on related 1,2,4-triazole-3-thiones indicate that in the gas phase, the thione tautomer is generally the more stable species. nih.gov The polarity of the solvent can influence the position of the equilibrium. Polar solvents may stabilize the more polar thione form, while nonpolar solvents might favor the less polar thiol tautomer. Spectroscopic techniques like NMR and UV-Vis are used to determine the quantitative ratio of the tautomers in different solvents. jocpr.com
In the Solid State: The tautomeric form adopted in the solid state is heavily influenced by crystal packing forces and intermolecular interactions, particularly hydrogen bonding. mdpi.com As observed with pyrazolones, which prefer the enol form in the solid state to facilitate strong hydrogen-bonded dimers, pyrazole-3-thiones may preferentially crystallize as the thiol tautomer. mdpi.com This allows for the formation of strong S-H···N hydrogen bonds, leading to a more stable crystal lattice. IR spectroscopy and solid-state NMR are crucial for confirming the solid-state structure, which can then be definitively resolved by X-ray crystallography. mdpi.comekb.eg
Annular Tautomerism in Dihydropyrazole Systems
Annular tautomerism is a form of prototropic tautomerism characteristic of heterocyclic systems like pyrazoles, where a proton can migrate between two or more annular nitrogen atoms. In the case of 1,2-dihydropyrazole-3-thione, the tautomerism also involves the exocyclic sulfur atom, leading to a dynamic equilibrium between the thione and thiol forms.
The primary tautomeric equilibrium in this system is between the 1,2-dihydropyrazole-3-thione (thione form) and the 1H-pyrazole-3-thiol (thiol form). A secondary annular tautomerism can also exist, where the proton on the pyrazole ring shifts from N1 to N2, particularly in unsubstituted or symmetrically substituted systems.
Theoretical studies on related heterocyclic thiones, such as 1,2,4-triazole-3-thione, have consistently shown that the thione form is the most stable tautomer in the gas phase. nih.govresearchgate.net This stability is often attributed to the greater thermodynamic favorability of the C=S double bond compared to the C=N bond within the aromatic ring of the thiol form. Computational methods like Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level have been effective in modeling this equilibrium and predicting the predominance of the thione species. nih.govresearchgate.net
Spectroscopic methods are crucial for identifying the dominant tautomer in different states. In a closely related system, 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, X-ray crystallography unambiguously confirmed the presence of the OH-form (analogous to the thiol form) in the solid state, where molecules form dimeric units connected by intermolecular hydrogen bonds. nih.gov Similarly, ¹⁵N NMR spectroscopy is a powerful tool for distinguishing between tautomers, as the chemical shifts of the nitrogen atoms differ significantly depending on their protonation state and hybridization ("pyridine-like" vs. "pyrrole-like"). nih.gov
The possible tautomers for a generic 1,2-dihydropyrazole-3-thione are depicted below:
| Tautomer Name | Structure | Key Features |
| 1,2-Dihydropyrazole-3-thione (NH form) | N(H)-N-C=C-C=S | Contains a C=S (thione) group and an N-H bond in the ring. |
| 1H-Pyrazole-3-thiol (SH form) | N=N-C=C-C-S(H) | Contains a C-S-H (thiol) group and a fully aromatic pyrazole ring. |
| 2H-Pyrazole-3-thiol (Annular Tautomer) | N(H)-N=C-C=C-S(H) | An alternative thiol form where the proton is on the N2 atom. |
This table represents the general tautomeric forms possible for the 1,2-dihydropyrazole-3-thione core structure.
Influence of Substituents and Solvents on Tautomeric Preferences
The delicate balance of the tautomeric equilibrium in dihydropyrazole systems is readily influenced by both the electronic nature of substituents on the ring and the polarity of the surrounding solvent. researchgate.net These factors can stabilize one tautomer over another by altering the electronic distribution and through specific solute-solvent interactions.
Influence of Substituents: The electronic properties of substituents on the pyrazole ring play a significant role in determining the predominant tautomeric form.
Electron-donating groups (EDGs) , such as amino (-NH₂) or methyl (-CH₃), tend to stabilize the tautomer where the protonated nitrogen is adjacent to the substituent. mdpi.comsemanticscholar.org In the context of 3(5)-substituted pyrazoles, EDGs generally favor the tautomer where the N-H group is at the 1-position and the substituent is at the 3-position. mdpi.com
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or ester (-COOR), tend to favor the tautomer where the unprotonated, "pyridine-like" nitrogen atom is closer to the substituent. semanticscholar.orgnih.gov This arrangement allows the EWG to more effectively withdraw electron density from the ring.
Studies on disubstituted 1H-pyrazoles have shown that an amino group can lead to a detectable tautomeric equilibrium in solution, whereas a nitro group strongly favors a single tautomeric form. semanticscholar.org The relative stability is a result of complex interactions including resonance, induction, and intramolecular hydrogen bonding. semanticscholar.org
Influence of Solvents: Solvents can dramatically shift the tautomeric equilibrium by differentially solvating the tautomers. mdpi.com The polarity, proticity, and hydrogen-bonding capability of the solvent are key factors.
Nonpolar Solvents: In nonpolar solvents like CDCl₃ or C₆D₆, molecules often exist as hydrogen-bonded dimers. nih.gov For the related pyrazolones, this favors the OH-form, which can readily form these dimers. nih.gov
Polar Aprotic Solvents: Solvents like DMSO-d₆ can disrupt intermolecular hydrogen bonds, favoring monomeric species. nih.gov For some substituted pyrazoles, an equilibrium between tautomers is more readily observed in DMSO. semanticscholar.org
Polar Protic Solvents: Polar protic solvents, such as water or methanol, can stabilize the more polar tautomer through hydrogen bonding. researchgate.net For many systems, increasing solvent polarity shifts the equilibrium toward the more polar form, which is often the zwitterionic or quinone-like tautomer. researchgate.netrsc.org
The following table summarizes the general effects observed in related heterocyclic systems:
| Factor | Condition | Preferred Tautomer | Rationale |
| Substituent | Electron-Donating (e.g., -NH₂, -CH₃) | Favors tautomer with adjacent N-H | Stabilization through resonance/induction. mdpi.com |
| Electron-Withdrawing (e.g., -NO₂) | Favors tautomer with adjacent lone-pair N | Maximizes electron withdrawal from the ring. semanticscholar.org | |
| Solvent | Nonpolar (e.g., CCl₄, CDCl₃) | Often favors less polar, H-bonded dimers. nih.govresearchgate.net | Minimizes disruption of solute-solute interactions. |
| Polar Aprotic (e.g., DMSO, CH₃CN) | Can stabilize more polar tautomers; may show equilibrium. nih.govsemanticscholar.org | Disrupts dimers and solvates polar functional groups. | |
| Polar Protic (e.g., H₂O, CH₃OH) | Tends to stabilize the more polar tautomer. researchgate.net | Strong hydrogen bonding interactions with solute. |
This interactive table illustrates the general trends in how substituents and solvents can influence tautomeric equilibrium in pyrazole and similar heterocyclic systems.
Excited State Intramolecular Proton Transfer (ESIPT) Phenomena
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon photoexcitation. rsc.org This process typically occurs in molecules that possess both a proton-donating group (e.g., -OH, -SH, -NH) and a proton-accepting group (e.g., C=O, N) in close proximity, often linked by an intramolecular hydrogen bond. researchgate.net
The process involves four stages:
Absorption of light by the ground-state "normal" form (e.g., Enol or Thiol).
Ultrafast proton transfer in the excited state to form an excited tautomer (e.g., Keto or Thione).
Emission of fluorescence from the excited tautomer, which is at a lower energy level.
The molecule relaxes back to the ground state, and the proton returns to its original position.
A key characteristic of ESIPT is a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. mdpi.com This occurs because the emission originates from the energetically stabilized tautomeric form.
For 1,2-dihydropyrazole-3-thione, the thiol tautomer (1H-pyrazole-3-thiol) possesses the necessary structural features for ESIPT: a proton-donating thiol (-SH) group and a potential proton-accepting nitrogen atom (N2) within the pyrazole ring, forming a five-membered ring via an intramolecular hydrogen bond. Upon excitation, the acidity of the -SH group and the basicity of the N2 atom would increase, facilitating the proton transfer to form an excited zwitterionic or thione-like species.
While ESIPT is well-documented for hydroxy-substituted heterocycles, its occurrence in thiol-containing analogs is also possible. nih.govrsc.org The dynamics of ESIPT are incredibly fast, often occurring on a femtosecond timescale. nih.gov The efficiency and rate of the transfer can be modulated by substituents that alter the electron density of the proton donor/acceptor sites and by solvents that can compete for hydrogen bonding. nih.govrsc.org For instance, electron-donating groups can weaken the intramolecular hydrogen bond, potentially affecting the subsequent structural relaxation and decay pathways. nih.gov
The potential ESIPT process in the thiol tautomer can be summarized as:
Ground State (Thiol): Intramolecular S-H···N hydrogen bond exists.
Excitation: The molecule absorbs a photon (hν_abs).
Excited State Proton Transfer: The proton moves from the sulfur to the nitrogen atom.
Emission: The excited tautomer fluoresces at a longer wavelength (hν_em).
Relaxation: The molecule returns to the ground-state thiol form.
This phenomenon gives molecules potential applications as fluorescent probes, sensors, and laser dyes due to their unique photophysical properties. rsc.orgmdpi.com
Reactivity and Chemical Transformations of 1,2 Dihydropyrazole 3 Thione
Functionalization Strategies
The presence of both nitrogen and sulfur atoms allows for diverse functionalization strategies, with the regioselectivity of these reactions often being controllable by the choice of reagents and reaction conditions.
The pyrazole (B372694) ring contains two nitrogen atoms, a pyrrole-like N1 and a pyridine-like N2, both of which can potentially undergo alkylation or acylation. The N-H group of the pyrazole can be readily deprotonated by a base, creating a nucleophilic anion that can react with electrophiles like alkyl halides. pharmaguideline.com The regioselectivity of N-alkylation can be a significant challenge, often yielding a mixture of N1 and N2 substituted products. researchgate.net Factors influencing the outcome include the steric hindrance around the nitrogen atoms and the nature of the electrophile. N-acylation reactions follow a similar pattern, providing access to N-acylpyrazole derivatives which are valuable intermediates in organic synthesis.
Due to the thione-thiol tautomerism, 1,2-dihydropyrazole-3-thione possesses a highly nucleophilic exocyclic sulfur atom. This site is a primary target for "soft" electrophiles. S-alkylation is a common and often highly selective reaction, particularly under neutral or mildly basic conditions, leading to the formation of 3-(alkylthio)-1H-pyrazole derivatives. This transformation is crucial for subsequent reactions, such as cross-coupling or cyclization, where the alkylthio group can act as a leaving group. For the analogous 1,2,4-triazole-3-thiones, it has been observed that S-alkylation occurs selectively under neutral conditions. uzhnu.edu.ua Similarly, S-acylation can be achieved using acylating agents to form thioesters, which are reactive intermediates for further transformations, including those used in native chemical ligation for peptide synthesis. nih.gov
The competition between N- and S-alkylation is a key aspect of the reactivity of pyrazole-3-thiones. The outcome is often dictated by the Hard and Soft Acids and Bases (HSAB) principle. Hard electrophiles (e.g., dimethyl sulfate) tend to react at the harder nitrogen atom, while softer electrophiles (e.g., alkyl iodides) preferentially attack the softer sulfur atom.
| Reaction Type | Electrophile | Primary Site | Conditions | Product Type |
| N-Alkylation | Alkyl Halides, Sulfates | N1 / N2 | Strong Base | N-Alkylpyrazoles |
| N-Acylation | Acyl Chlorides | N1 / N2 | Base | N-Acylpyrazoles |
| S-Alkylation | Alkyl Halides | S | Neutral / Mild Base | 3-(Alkylthio)pyrazoles |
| S-Acylation | Acyl Chlorides | S | Neutral / Mild Base | 3-(Acylthio)pyrazoles |
This table provides an interactive overview of functionalization reactions. Specific outcomes can vary based on substrates and precise conditions.
1,2-Dihydropyrazole-3-thione and its derivatives are excellent precursors for the synthesis of fused and hybrid heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govnih.govacs.orguctm.edu The binucleophilic nature of the N-C-S fragment allows it to react with various bifunctional electrophiles to construct new rings.
Commonly synthesized hybrid systems include:
Pyrazolo[3,4-d]thiazoles: These are typically formed by reacting S-alkylated pyrazoles or the parent thione with reagents that can form the thiazole (B1198619) ring. researchgate.net
Pyrazolo[5,1-b]thiazoles: Synthesized through the reaction of 3-aminopyrazole (B16455) derivatives which can be derived from the thione. researchgate.netnih.gov
Pyrazolo[3,4-d]pyrimidines: A widely studied class of compounds, often prepared by the cyclocondensation of aminopyrazole derivatives (accessible from the thione) with various carbon sources. rsc.orgnih.govnih.govresearchgate.netnih.gov These compounds are recognized for a broad spectrum of biological activities. nih.govnih.gov
Cyclization Reactions and Ring Annulation
Ring annulation strategies utilize 1,2-dihydropyrazole-3-thione as a foundational block to build fused heterocyclic structures. These reactions often proceed via an initial S-alkylation followed by an intramolecular cyclization. rsc.org
For instance, reacting the thione with α-haloacetic acid derivatives (like chloroacetic acid) leads to S-carboxymethylation. The resulting intermediate can then undergo intramolecular cyclization upon treatment with a dehydrating agent to yield a thiazolo[3,2-a]pyrimidinone ring system. rsc.org Similarly, reaction with α-haloketones can lead to the formation of pyrazolo[3,4-d]thiazole systems. researchgate.net These cyclization strategies are efficient methods for creating complex polycyclic molecules from simple pyrazole precursors. semanticscholar.orgresearchgate.net The use of aminopyrazole derivatives, which can be synthesized from the thione, also allows for cyclization with various reagents to form fused pyrimidines. researchgate.netnih.gov
| Reagent | Intermediate | Fused System | Reference Example |
| α-Haloacetic Acid | S-Carboxymethylated pyrazole | Thiazolopyrimidine | rsc.org |
| α-Haloketones | S-Acetonyl pyrazole | Pyrazolothiazole | researchgate.net |
| Dicarbonyl Compounds | N/A (from aminopyrazole) | Pyrazolopyridine | nih.gov |
| Nitriles / Urea | N/A (from aminopyrazole) | Pyrazolopyrimidine | nih.govnih.gov |
This interactive table summarizes key cyclization reactions. The "Intermediate" column refers to the pyrazole-derived species that undergoes cyclization.
Electrophilic and Nucleophilic Substitution Patterns
The pyrazole ring itself is an aromatic heterocycle and its substitution patterns are dictated by the electron-donating nature of the nitrogen atoms. The ring is generally activated towards electrophilic substitution. slideshare.net
The C4 position of the pyrazole ring is the most electron-rich and sterically accessible site, making it the primary target for electrophilic attack. pharmaguideline.comrrbdavc.org Common electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine at the C4 position.
Nitration: Using nitric acid and sulfuric acid to introduce a nitro group at C4. scribd.com
Sulfonation: Reaction with fuming sulfuric acid to yield a C4-sulfonic acid derivative. scribd.com
Vilsmeier-Haack Reaction: A powerful method for formylation (introduction of a -CHO group) at the C4 position using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). tandfonline.comtandfonline.comijpcbs.comorganic-chemistry.orgmdpi.com This reaction is highly efficient for electron-rich heterocycles and provides a versatile aldehyde handle for further derivatization. mdpi.com
Nucleophilic aromatic substitution on the unsubstituted pyrazole ring is generally difficult due to its electron-rich character. researchgate.net However, substitution can be achieved if the ring is substituted with strong electron-withdrawing groups or if a good leaving group (like a halogen) is present at an activated position. For example, a chloro group introduced at C4 via electrophilic substitution can subsequently be displaced by various nucleophiles.
| Reaction | Reagents | Position | Product |
| Nitration | HNO₃ + H₂SO₄ | C4 | 4-Nitropyrazole derivative |
| Sulfonation | Fuming H₂SO₄ | C4 | Pyrazole-4-sulfonic acid |
| Vilsmeier-Haack | POCl₃ + DMF | C4 | Pyrazole-4-carbaldehyde |
| Thiocyanation | PhICl₂ + NH₄SCN | C4 | 4-Thiocyanatopyrazole |
This interactive table details common electrophilic substitution reactions on the pyrazole ring.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving 1,2-dihydropyrazole-3-thione is crucial for controlling selectivity and optimizing synthetic routes.
The regioselectivity of alkylation (N vs. S) is a central mechanistic question. Computational studies on analogous heterocyclic thiones, such as 1,2,4-triazole-3-thiones, have employed Density Functional Theory (DFT) to analyze the electronic properties and reactivity descriptors of the competing nucleophilic centers. uzhnu.edu.ua These studies help explain the observed preference of hard and soft electrophiles for the nitrogen and sulfur atoms, respectively, in line with the HSAB principle.
Mechanistic studies of pyrazole ring formation, often involving the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648), shed light on the factors controlling regioselectivity. The nucleophilicity of the hydrazine nitrogens and the nature of the substituents on the dicarbonyl compound determine which regioisomer is formed. nih.govorganic-chemistry.org
The mechanism of the Vilsmeier-Haack reaction is well-understood. It involves the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. organic-chemistry.org This electrophile then attacks the electron-rich C4 position of the pyrazole ring through a standard electrophilic aromatic substitution pathway to yield the formylated product after hydrolysis. mdpi.com Mechanistic investigations of more complex transformations, such as metal-mediated N-N bond couplings to form the pyrazole ring, are also an active area of research. rsc.orgumn.edu
Theoretical and Computational Investigations of 1,2 Dihydropyrazole 3 Thione
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, energies, and electronic indices, providing a deep understanding of molecular behavior at the quantum level.
Electronic Structure and Frontier Molecular Orbitals (FMOs) Analysis
The electronic structure of a molecule is fundamentally linked to its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netresearchgate.netresearchgate.netyoutube.comyoutube.comlibretexts.orgyoutube.comufla.br
The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more polarizable and reactive. researchgate.net
For pyrazole-3-thione, DFT calculations would reveal the spatial distribution and energies of these frontier orbitals. The HOMO is expected to have significant contributions from the sulfur atom and the π-system of the pyrazole (B372694) ring, indicating that these are the primary sites for electrophilic attack. The LUMO is likely distributed over the conjugated system, particularly the C=S bond and the nitrogen atoms, marking the sites susceptible to nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Energies for Heterocyclic Thiones
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 1,2,4-Triazole-3-thione (Analog) | B3LYP/6-311++G(d,p) | -6.8 | -1.2 | 5.6 |
This interactive table provides example values from analogous heterocyclic thiones to illustrate the typical range of FMO energies.
Reaction Pathway Analysis and Transition State Calculations
Computational methods are invaluable for mapping the potential energy surface (PES) of a chemical reaction. This involves identifying the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.
For 1,2-dihydropyrazole-3-thione, a primary reaction pathway of interest is the thione-thiol tautomerization. DFT calculations can be employed to locate the transition state for the intramolecular proton transfer between the nitrogen and sulfur atoms. This involves a concerted process where the N-H bond breaks and an S-H bond forms. The geometry of the transition state would likely feature an elongated N-H bond and a partially formed S-H bond, with the proton situated between the two atoms.
By calculating the vibrational frequencies of the optimized transition state structure, its identity can be confirmed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that connects the reactant (thione) and the product (thiol). ias.ac.in The calculated activation energy provides a quantitative measure of how facile this tautomerization is. Studies on analogous systems, such as 1,2,4-triazole-3-thione, have shown that such intramolecular proton transfers can have significant energy barriers. researchgate.netresearchgate.net
Tautomeric Energy Differences and Relative Stabilities
1,2-Dihydropyrazole-3-thione can exist in two primary tautomeric forms: the thione form (1,2-dihydropyrazole-3-thione) and the thiol form (1H-pyrazole-3-thiol or 1H-pyrazole-5-thiol). The relative stability of these tautomers is crucial as it dictates which form will predominate under given conditions, thereby influencing the molecule's chemical and biological properties. nih.govnih.gov
DFT calculations are highly effective for determining the relative energies of tautomers. By optimizing the geometry of each tautomer and calculating its total electronic energy, the difference in energy (ΔE) can be found. These calculations typically show that for related heterocyclic systems in the gas phase, the thione form is significantly more stable than the thiol form. researchgate.netnih.govjocpr.com This stability is often attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol form, as well as favorable aromatic character in the pyrazole ring.
The influence of a solvent can be incorporated into these calculations using implicit solvation models (like the Polarizable Continuum Model, PCM). Polar solvents tend to stabilize the more polar tautomer. For the thione-thiol equilibrium, the thione form is generally more polar and thus its stability is often enhanced in polar solvents. researchgate.netjocpr.com
Table 2: Calculated Relative Energies of Thione vs. Thiol Tautomers for Analogous Systems
| Compound System | Method | Phase | Most Stable Tautomer | Relative Energy of Thiol (kcal/mol) |
|---|---|---|---|---|
| 1,2,4-Triazole-3-thione | B3LYP/6-31G(d,p) | Gas | Thione | +7.5 |
| Tetrazole-5-thione | DFT | Gas | Thione | +6.8 |
This interactive table presents data from analogous thione and azole systems to illustrate the typical energy differences between tautomers.
Prediction of pKa Values and Proton Transfer Mechanisms
The acid dissociation constant (pKa) is a fundamental property that governs the ionization state of a molecule at a given pH. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. researchgate.netwayne.edursc.org
For 1,2-dihydropyrazole-3-thione, there are two main acidic protons: the one on the nitrogen (N-H) in the thione form and the one on the sulfur (S-H) in the thiol form. The pKa of the N-H proton determines the acidity of the pyrazole ring, while the pKa of the S-H proton in the less stable thiol tautomer is also of interest. DFT calculations, combined with a solvation model, can be used to compute the free energies of the neutral molecule and its conjugate base. The pKa is then derived from the calculated free energy of deprotonation. For thiols, accurate pKa prediction often requires the inclusion of explicit solvent molecules in the calculation to properly model the hydrogen bonding interactions with the solvent. wayne.edu
Furthermore, computational studies can elucidate the mechanism of proton transfer to and from the molecule. For pyrazoles, proton transfer is often facilitated by solvent molecules, such as water, which can form a hydrogen-bonded bridge, thereby lowering the activation energy for the process compared to direct intramolecular transfer. ias.ac.inresearchgate.net
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent interactions, and thermodynamic properties. nih.gov
For 1,2-dihydropyrazole-3-thione, an MD simulation in a solvent like water would provide a detailed picture of its solvation structure. By analyzing the trajectories of the water molecules around the solute, one can calculate radial distribution functions (RDFs). The RDFs for the hydrogens of water around the thione sulfur atom (C=S) and the pyrazole nitrogen atoms would reveal the strength and geometry of hydrogen bonding interactions. researchgate.net
Simulations can also explore the conformational flexibility of the pyrazole ring and any substituents. Furthermore, advanced MD techniques can be used to study the dynamics of tautomerization, providing a more detailed view of the proton transfer process than static calculations alone. These simulations can help to understand how the solvent environment influences the stability of each tautomer and the rate of interconversion between them. researchgate.netdntb.gov.ua
In Silico Modeling for Structure-Activity Relationship (SAR)
In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a vital role in modern drug discovery. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. icapsr.comresearchgate.net
For a series of derivatives based on the 1,2-dihydropyrazole-3-thione scaffold, a QSAR study would begin by calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The biological activity (e.g., IC50 values against a specific target) is then correlated with these descriptors using statistical methods like multiple linear regression or machine learning algorithms. icapsr.com
The resulting QSAR model can be expressed as an equation that predicts the activity of new, unsynthesized compounds. For instance, the model might reveal that electron-withdrawing substituents at a certain position on the pyrazole ring increase activity, while bulky groups decrease it. Such insights are invaluable for guiding the rational design of more potent analogs, optimizing lead compounds, and prioritizing synthetic efforts. nih.govmdpi.com
Table 3: Common Compound Names
| Compound Name |
|---|
| 1,2-Dihydropyrazole-3-thione |
| 1H-Pyrazole-3-thiol |
| 1H-Pyrazole-5-thiol |
| 1,2,4-Triazole-3-thione |
| Pyrimidine-2-thione |
| Tetrazole-5-thione |
Electrophilicity Index and Chemical Hardness Properties
A comprehensive search of available scientific literature and computational chemistry databases did not yield specific theoretical and computational studies on the electrophilicity index and chemical hardness of 1,2-Dihydropyrazole-3-thione;hydrochloride. While extensive research exists on the computational analysis of various pyrazole derivatives, data focusing explicitly on the thione and hydrochloride forms of this specific dihydropyrazole is not publicly available.
Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the electronic structure and reactivity of molecules. Key parameters derived from these calculations include the electrophilicity index (ω) and chemical hardness (η). The electrophilicity index quantifies the ability of a molecule to accept electrons, while chemical hardness measures its resistance to deformation or change in its electron distribution. These descriptors are crucial for predicting a compound's reactivity, stability, and potential interaction mechanisms.
For many heterocyclic compounds, including various pyrazole analogs, DFT calculations have been successfully employed to determine these properties. For instance, studies on other substituted pyrazole derivatives have shown how different functional groups influence the molecule's electrophilicity and hardness, thereby affecting their biological and chemical activities. However, without specific computational studies on this compound, any discussion of its electrophilicity and chemical hardness would be speculative and not based on direct research findings.
Therefore, the detailed research findings and data tables for the electrophilicity index and chemical hardness properties of this compound cannot be provided at this time. Further computational research focusing on this specific molecule is required to generate the relevant data.
Preclinical Biological Activities and Mechanistic Insights of 1,2 Dihydropyrazole 3 Thione Derivatives
Antimicrobial Activities (Antibacterial, Antifungal)
Pyrazole-based compounds have been recognized for their significant antimicrobial properties. mdpi.com The incorporation of a thione group and further derivatization of the 1,2-dihydropyrazole ring system have led to the development of novel candidates with potent activity against a range of pathogenic bacteria and fungi.
In Vitro Efficacy and Spectrum of Activity
The in vitro antimicrobial potential of 1,2-dihydropyrazole-3-thione derivatives has been demonstrated through various screening assays, with minimum inhibitory concentration (MIC) being a key metric for efficacy. Studies have shown that these compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
For instance, certain pyrazole (B372694) derivatives incorporating a thiophene-3-carboxylate moiety exhibited high potency across all tested pathogens, with MIC values ranging from 0.22 to 0.25 µg/mL. nih.gov Other pyrazolo-thiazolin-4-one derivatives also displayed notable antifungal activity against Candida albicans, with MIC values as low as 0.43 µg/mL, comparable to the standard drug Ketoconazole (MIC = 0.49 µg/mL). nih.gov Similarly, some 1,5-dimethylpyrazol-3-one derivatives showed good antibacterial activity against Gram-negative bacteria with MIC values between 0.43–0.98 µg/mL. nih.gov
Another study highlighted a series of pyrazole-thiazole derivatives that showed promising activity. One compound in particular, featuring a phenyl hydrazo group, was effective against Escherichia coli and C. albicans with inhibition zones of 22 mm and 19 mm, respectively. nih.gov A different derivative with an ester group demonstrated potent effects against all tested microbes, with inhibition zones ranging from 19–21 mm. nih.gov
The data below summarizes the minimum inhibitory concentrations (MIC) for selected pyrazole derivatives against various microbial pathogens, illustrating their spectrum of activity.
| Derivative Class | Microorganism | Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Pyrazole containing thiophene-3-carboxylate | Various Pathogens | Bacteria/Fungi | 0.22 - 0.25 | nih.gov |
| Pyrazolo-thiazolin-4-one (Comp. 5a) | Candida albicans | Fungus | 0.43 | nih.gov |
| 1,5-Dimethylpyrazol-3-one (Comp. 10) | Gram-negative bacteria | Bacteria | 0.43 - 0.98 | nih.gov |
| Pyridine-2(1H) thione derivative (Comp. 7d) | Klebsiella pneumoniae | Bacteria | 3.9 | cu.edu.eg |
| Pyridine-2(1H) thione derivative (Comp. 7d) | Staphylococcus aureus | Bacteria | 7.8 | cu.edu.eg |
| Pyridine-2(1H) thione derivative (Comp. 7d) | Escherichia coli | Bacteria | 7.8 | cu.edu.eg |
Proposed Mechanisms of Action (e.g., Molecular Docking to Receptors)
To elucidate the antimicrobial activity of pyrazole derivatives at a molecular level, researchers have employed computational methods like molecular docking. These studies suggest that the compounds may act as dual inhibitors of essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR). nih.gov
Molecular docking simulations have explored the binding patterns of active compounds within the active sites of these target proteins. nih.govnih.gov For example, studies on pyrazole-pyrimidine derivatives showed significant binding energies, with ΔG values ranging from −7.20 to −11.70 kcal/mol, indicating effective interaction with the active sites of antimicrobial protein receptors. mdpi.com Docking studies on DNA gyrase (PDB ID: 1KZN) revealed that certain thiazole-based derivatives, structurally related to pyrazoles, exhibit favorable binding interactions comparable to known inhibitors like clorobiocin. researchgate.net These computational findings support the hypothesis that the antimicrobial effects of these compounds stem from their ability to disrupt critical bacterial processes like DNA replication and folate synthesis. nih.gov
Anticancer / Antiproliferative Activities
The pyrazole scaffold is a core component of several approved anticancer drugs, and derivatives of 1,2-dihydropyrazole-3-thione have demonstrated significant potential as antiproliferative agents. researchgate.net Their anticancer effects are attributed to various mechanisms, including direct cytotoxicity, inhibition of key enzymes involved in cancer progression, and interference with fundamental cellular processes.
In Vitro Cytotoxicity on Various Cancer Cell Lines
Numerous studies have confirmed the potent cytotoxic effects of pyrazole derivatives against a wide array of human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀).
A notable example is the thieno[2,3-c]pyrazole derivative, Tpz-1, which induced cell death at low micromolar concentrations (0.19 µM to 2.99 µM) across a panel of 17 human cancer cell lines, including leukemia, breast, colon, and cervical cancers. mdpi.com Another study on a series of pyrazole derivatives identified a compound, designated 3f, as highly active against the triple-negative breast cancer cell line MDA-MB-468, with an IC₅₀ value of 14.97 µM after 24 hours of treatment. waocp.org Furthermore, certain 1,2,4-triazole-3-thione analogues, which share structural similarities, have also shown potent activity, with one compound exhibiting an IC₅₀ of 4.23 µM against the MCF-7 breast cancer cell line. nih.gov
The table below presents the in vitro cytotoxicity of selected pyrazole and related thione derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ / CC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Tpz-1 (Thieno[2,3-c]pyrazole) | CCRF-CEM | Leukemia | 0.25 | mdpi.com |
| Tpz-1 (Thieno[2,3-c]pyrazole) | HL-60 | Leukemia | 0.19 | mdpi.com |
| Compound 3f (1,3-diaryl-4,5-dihydropyrazole) | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h) | waocp.org |
| Compound 6 (1,2,4-triazole-3-thione) | MCF-7 | Breast Cancer | 4.23 | nih.gov |
| Compound 6 (1,2,4-triazole-3-thione) | HepG2 | Liver Cancer | 16.46 | nih.gov |
| Compound 6g (Thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole) | A549 | Lung Cancer (EGFR expressing) | 9.68 | mdpi.com |
Enzyme Inhibition (e.g., Kinase Inhibition, HSP90 Inhibition)
A primary mechanism behind the anticancer activity of pyrazole derivatives is their ability to inhibit enzymes that are crucial for the growth and survival of tumor cells.
Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. Certain pyrazole derivatives function as potent kinase inhibitors. For example, the thieno[2,3-c]pyrazole derivative Tpz-1 was found to interfere with the MAP kinase (MAPK) pathway by reducing the phosphorylation of kinases such as p38, CREB, Akt, and STAT3, while promoting the hyperphosphorylation of Fgr, Hck, and ERK 1/2. mdpi.com Other research has led to the discovery of 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.comnih.gov One such derivative, compound 6g, demonstrated potent inhibitory activity against the EGFR-expressing A549 cell line with an IC₅₀ value of 9.68 µM. mdpi.com Additionally, 4,5-dihydropyrazoles have been identified as selective RIP1 kinase inhibitors. osti.gov
HSP90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in cancer cell proliferation and survival. nih.gov Hsp90 is overexpressed in many tumor cells, making it an attractive therapeutic target. mdpi.com Pyrazole-containing compounds have been identified as Hsp90 inhibitors. researchgate.netnih.gov For instance, a series of diaryl pyrazole resorcinol (B1680541) compounds have been characterized as a novel class of synthetic Hsp90 inhibitors. researchgate.net These inhibitors bind to the N-terminal ATP binding site of Hsp90, leading to the degradation of its client proteins and subsequent inhibition of tumor growth. mdpi.com
Impact on Cellular Processes (e.g., Cell Cycle, Apoptosis Induction)
Beyond enzyme inhibition, 1,2-dihydropyrazole-3-thione derivatives exert their antiproliferative effects by disrupting the cell cycle and inducing programmed cell death (apoptosis).
Cell Cycle Arrest: Uncontrolled cell cycle progression is a hallmark of cancer. Studies have shown that pyrazole derivatives can halt this process at specific checkpoints. Treatment of MDA-MB-468 breast cancer cells with a pyrazole derivative resulted in cell cycle arrest in the S phase. waocp.orgresearchgate.net Similarly, a 1,2,4-triazole-3-thione analogue was also found to induce a pronounced S-phase cell cycle arrest in MCF-7 cells. nih.gov The derivative Tpz-1 was also shown to interfere with cell cycle progression and disrupt the formation of microtubules and the mitotic spindle, which are essential for cell division. mdpi.com
Apoptosis Induction: Inducing apoptosis is a key strategy in cancer therapy. Pyrazole derivatives have been shown to be effective inducers of apoptosis. nih.gov The mechanism often involves the activation of caspases, a family of proteases central to the apoptotic process. Treatment with the pyrazole derivative Tpz-1 led to the translocation of phosphatidylserine (B164497) to the outer cell membrane, a hallmark of early apoptosis, and activated caspase-3/7. mdpi.com Another pyrazole derivative was shown to trigger apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspase 3. waocp.orgresearchgate.net Flow cytometry analysis has confirmed that these compounds promote both early and late apoptotic cell populations in treated cancer cells. nih.govnih.gov
Enzyme Inhibition (Other Specific Targets)
α-Amylase Inhibition
Derivatives of dihydropyrazole have been identified as potent inhibitors of α-amylase, an enzyme crucial for carbohydrate digestion. nih.govresearchgate.net The inhibition of this enzyme is a key strategy in managing postprandial hyperglycemia, a common feature of type II diabetes. rsc.org Studies have shown that various synthesized dihydropyrazole compounds exhibit good to excellent inhibitory activity against α-amylase, with some demonstrating greater potency than the standard drug, acarbose. nih.govresearchgate.net
The inhibitory potential of these compounds is influenced by the nature and position of different functional groups attached to their core structure. Molecular docking studies have further elucidated the binding interactions between these dihydropyrazole derivatives and the active site of the α-amylase enzyme, supporting the in vitro findings. nih.govrsc.org
| Compound | Substituents (Ar¹ and Ar²) | IC₅₀ (μM) |
|---|---|---|
| 1 | Ar¹ = 4-OH-C₆H₄, Ar² = C₆H₅ | 84.19 |
| 7 | Ar¹ = 4-OH-C₆H₄, Ar² = 4-CH₃-C₆H₄ | 68.99 |
| 10 | Ar¹ = 4-OH-C₆H₄, Ar² = 4-OCH₃-C₆H₄ | 41.09 |
| 11 | Ar¹ = 4-OH-C₆H₄, Ar² = 4-OCH₃-C₆H₄ | 53.49 |
| 16 | Ar¹ = 2,4-di-OH-C₆H₃, Ar² = 4-CH₃-C₆H₄ | 56.32 |
| 20 | Ar¹ = 2,4-di-OH-C₆H₃, Ar² = 4-Cl-C₆H₄ | 99.59 |
| Acarbose (Standard) | - | 73.12 |
Data sourced from ACS Omega. nih.gov
Antioxidant and Free Radical Scavenging Properties
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. mdpi.com Pyrazole and its derivatives, including 1,2-dihydropyrazole-3-thiones, have demonstrated notable antioxidant and free radical scavenging capabilities. nih.govnih.gov The ability of these compounds to donate a hydrogen atom to stabilize free radicals, such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), is a common method for evaluating their antioxidant potential. nih.gov
Research has shown that synthesized dihydropyrazole derivatives can exhibit excellent antioxidant activities, with some compounds showing superior efficacy compared to the standard antioxidant, ascorbic acid. nih.govresearchgate.net The scavenging activity is largely dependent on the molecular structure, with certain substituents significantly enhancing the compound's ability to neutralize free radicals. nih.gov
| Compound | Substituents (Ar¹ and Ar²) | IC₅₀ (μM) |
|---|---|---|
| 1 | Ar¹ = 4-OH-C₆H₄, Ar² = C₆H₅ | 30.03 |
| 2 | Ar¹ = 4-OH-C₆H₄, Ar² = 4-F-C₆H₄ | 36.19 |
| 6 | Ar¹ = 4-OH-C₆H₄, Ar² = 4-Br-C₆H₄ | 49.90 |
| 7 | Ar¹ = 4-OH-C₆H₄, Ar² = 4-CH₃-C₆H₄ | 38.19 |
| 10 | Ar¹ = 4-OH-C₆H₄, Ar² = 4-OCH₃-C₆H₄ | 32.19 |
| Ascorbic Acid (Standard) | - | 287.30 |
Data sourced from ACS Omega. nih.gov
DNA Binding Interactions and Mechanism of Action
The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents, particularly in anticancer research. nih.gov Studies on novel 1H-pyrazole-3-carboxamide derivatives have investigated their ability to bind to DNA and the potential mechanisms behind this interaction. nih.govscilit.com These investigations employ techniques such as electronic absorption spectroscopy and viscosity measurements to determine the binding ability and mode of interaction with calf thymus DNA (CT-DNA). nih.gov
Certain pyrazole derivatives have been shown to bind to the minor groove of DNA. nih.gov For instance, one study identified a compound, pym-5, which exhibited a high DNA-binding affinity (K(pym-5)=1.06×10⁵ M⁻¹). nih.govscilit.com This interaction was strong enough to significantly decrease the emission intensity of an ethidium (B1194527) bromide-DNA complex, indicating a substantial effect on the DNA conformation. Furthermore, some derivatives have demonstrated the ability to cleave supercoiled plasmid DNA, suggesting that DNA may be a key target for the biological activity of these pyrazole compounds. nih.govscilit.com
| Compound | Chemical Name | Binding Affinity Constant (K) M⁻¹ | Observed Activity |
|---|---|---|---|
| pym-5 | 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide | 1.06×10⁵ | Strongly affects DNA conformation; Cleavage of supercoiled plasmid pBR322 DNA |
Data sourced from PubMed. nih.govscilit.com
Preclinical Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. nih.govfrontiersin.org For 1,2-dihydropyrazole-3-thione derivatives, SAR studies have been crucial in identifying the structural features responsible for their α-amylase inhibition and antioxidant properties. nih.gov
In the context of α-amylase inhibition, the presence and position of various functional groups on the aryl rings of the dihydropyrazole scaffold are critical. nih.gov For example, compounds bearing a hydroxyl group on one of the phenyl rings, often in combination with other substituents like methyl or methoxy (B1213986) groups, have shown high activity. nih.govresearchgate.net The positive inductive effect of these groups is thought to contribute to the enhanced inhibitory potential. nih.gov Similarly, for antioxidant activity, the presence of hydroxyl groups on the phenyl rings is a key determinant, as these groups can readily donate a hydrogen atom to scavenge free radicals. nih.gov The SAR findings suggest that apolar moieties generally lead to better activity in some biological assays. frontiersin.org These studies provide a rational basis for the future design and optimization of dihydropyrazole derivatives as potent therapeutic agents. nih.govmdpi.com
Advanced Applications and Emerging Research Directions
The 1,2-dihydropyrazole-3-thione core, a prominent scaffold in heterocyclic chemistry, is the subject of expanding research due to its versatile chemical properties. Its unique combination of a pyrazole (B372694) ring and a thione functional group makes it a valuable building block in various scientific domains. This section explores the advanced applications and future research trajectories for this compound and its derivatives, highlighting its potential in catalysis, materials science, and therapeutic development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,2-dihydropyrazole-3-thione hydrochloride, and how can intermediates be characterized?
- Methodology :
- Start with commercially available pyrazole precursors (e.g., 4,5-dichloro-3-methyl-1H-pyrazole) and react with alkylamine derivatives under acidic conditions to form the 1,2-dihydropyrazole core. Use hydrochloric acid to precipitate the hydrochloride salt .
- Intermediate characterization: Employ NMR (¹H/¹³C) to confirm regioselectivity and FT-IR to verify thione (C=S) stretching vibrations (~1250–1150 cm⁻¹). X-ray crystallography can resolve structural ambiguities in regiochemistry .
Q. How can HPLC methods be optimized for purity analysis of 1,2-dihydropyrazole-3-thione hydrochloride?
- Methodology :
- Column: C18 reverse-phase column (250 × 4.6 mm, 5 µm).
- Mobile phase: Acetonitrile:phosphate buffer (pH 3.0, 20 mM) in a 55:45 ratio.
- Detection: UV at 254 nm. Validate linearity (5–200 µg/mL), precision (RSD <2%), and recovery (98–102%) per ICH guidelines. Compare retention times with reference standards .
Q. What are the key physicochemical properties (solubility, stability) of this compound under experimental conditions?
- Methodology :
- Solubility: Perform shake-flask experiments in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Use UV-Vis spectroscopy for quantification .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor hydrolytic degradation via HPLC and oxidative degradation using H₂O₂ .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability while minimizing side reactions?
- Methodology :
- Design of Experiments (DoE): Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. Use response surface methodology (RSM) to model interactions .
- Mitigate side reactions: Introduce protecting groups (e.g., Boc for amines) to prevent unwanted cyclization. Monitor reaction progress via LC-MS to detect intermediates .
Q. How should researchers address contradictory biological activity data across studies (e.g., antimicrobial vs. anticancer)?
- Methodology :
- Cross-validate assays: Compare MIC values (antimicrobial) with IC₅₀ (cytotoxicity) using standardized protocols (CLSI for antimicrobial; MTT assay for cancer cell lines) .
- Analyze structure-activity relationships (SAR): Use molecular docking (e.g., AutoDock Vina) to assess binding affinity variations across targets (e.g., bacterial enzymes vs. human kinases) .
Q. What computational approaches are effective for predicting the reactivity and regioselectivity of substituted derivatives?
- Methodology :
- DFT calculations: Optimize geometries at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (FMOs) and Fukui indices for nucleophilic/electrophilic sites .
- Molecular dynamics (MD) simulations: Simulate solvent interactions to predict solubility and aggregation tendencies .
Q. How can in vitro and in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?
- Methodology :
- In vitro: Use Caco-2 cell monolayers to assess intestinal permeability. Measure plasma protein binding via equilibrium dialysis .
- In vivo: Administer the compound (oral/i.v.) to rodent models. Collect plasma samples for LC-MS/MS analysis. Calculate AUC, Cmax, and t₁/₂ using non-compartmental models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
